![molecular formula C12H24N2O7 B12317541 2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid CAS No. 117942-10-6](/img/structure/B12317541.png)
2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructosyl-lysine is a compound formed by the non-enzymatic reaction between glucose and lysine, a process known as glycation. This compound is an Amadori product, which is an early glycation product formed during the Maillard reaction. Fructosyl-lysine is significant in various biological processes and has implications in health and disease, particularly in the context of diabetes and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructosyl-lysine can be synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating an aqueous solution of glucose and lysine at a specific pH and temperature to facilitate the formation of the Amadori product .
Industrial Production Methods
Industrial production of fructosyl-lysine involves similar principles but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure consistent yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor and purify the product .
Chemical Reactions Analysis
Types of Reactions
Fructosyl-lysine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form advanced glycation end products (AGEs), which are implicated in various diseases.
Hydrolysis: Acid-catalyzed hydrolysis of fructosyl-lysine results in the formation of furosine.
Enzymatic Reactions: Enzymes such as fructosyl-lysine-6-kinase and fructosyl-lysine 6-phosphate deglycase in Escherichia coli can break down fructosyl-lysine into glucose 6-phosphate and lysine.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and metal ions.
Acid Catalysts: Hydrochloric acid is often used for hydrolysis reactions.
Major Products
Furosine: Formed from the acid-catalyzed hydrolysis of fructosyl-lysine.
Glucose 6-phosphate and Lysine: Products of enzymatic breakdown by Escherichia coli.
Scientific Research Applications
Fructosyl-lysine has diverse applications in scientific research:
Mechanism of Action
Fructosyl-lysine exerts its effects primarily through glycation, where it modifies proteins by forming covalent bonds with amino groups. This modification can alter protein structure and function, leading to the formation of AGEs. These AGEs can interact with receptors and other cellular components, triggering various biological pathways associated with inflammation, oxidative stress, and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Fructosyl-arginine: Another Amadori product formed from the reaction of glucose with arginine.
Nε-carboxymethyl-lysine: An advanced glycation end product formed from the oxidative degradation of fructosyl-lysine.
Uniqueness
Fructosyl-lysine is unique due to its specific formation from lysine and glucose, and its role as an intermediate in the Maillard reaction. Its presence and levels can serve as biomarkers for glycation and related diseases, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
2-amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594990 |
Source


|
| Record name | 2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117942-10-6 |
Source


|
| Record name | 2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
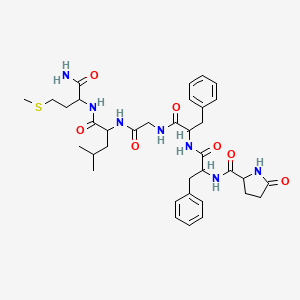
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
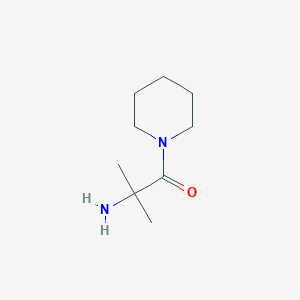
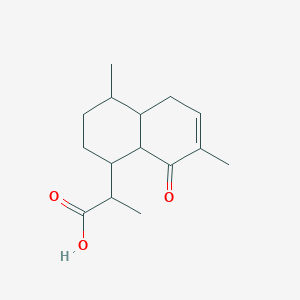
![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)
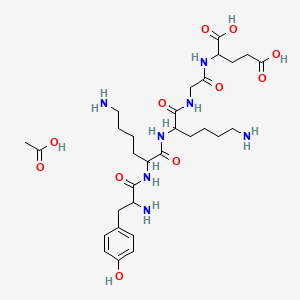
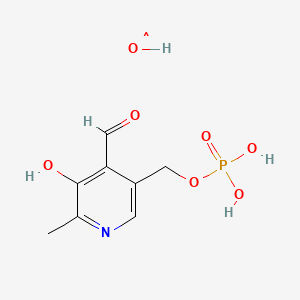
![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
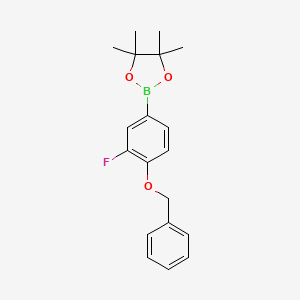
![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
